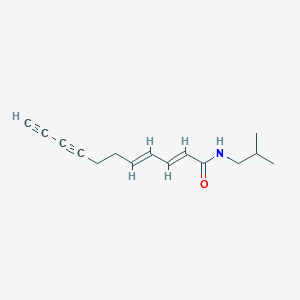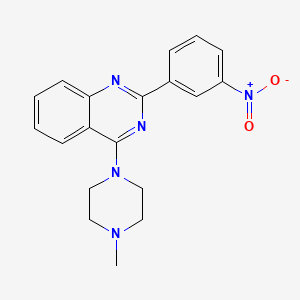
4-(4-Methylpiperazin-1-yl)-2-(3-nitrophenyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylpiperazin-1-yl)-2-(3-nitrophenyl)quinazoline is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core structure substituted with a 4-methylpiperazin-1-yl group and a 3-nitrophenyl group. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)-2-(3-nitrophenyl)quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 3-Nitrophenyl Group: The 3-nitrophenyl group can be introduced via nitration of the corresponding phenyl derivative using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the 4-Methylpiperazin-1-yl Group: The final step involves the nucleophilic substitution reaction where the 4-methylpiperazin-1-yl group is introduced to the quinazoline core using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(4-Methylpiperazin-1-yl)-2-(3-nitrophenyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.
Substitution: Alkylating agents, nucleophiles, controlled temperature and pH.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: 4-(4-Methylpiperazin-1-yl)-2-(3-aminophenyl)quinazoline.
Substitution: Various substituted quinazoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of 4-(4-Methylpiperazin-1-yl)-2-(3-nitrophenyl)quinazoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can enhance binding affinity to target proteins.
類似化合物との比較
4-(4-Methylpiperazin-1-yl)-2-(3-nitrophenyl)quinazoline can be compared with other quinazoline derivatives such as:
4-(4-Methylpiperazin-1-yl)-2-phenylquinazoline: Lacks the nitro group, which may result in different biological activities.
4-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline: The position of the nitro group can influence the compound’s reactivity and interactions.
4-(4-Methylpiperazin-1-yl)-2-(3-chlorophenyl)quinazoline: The presence of a chloro group instead of a nitro group can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
370847-09-9 |
|---|---|
分子式 |
C19H19N5O2 |
分子量 |
349.4 g/mol |
IUPAC名 |
4-(4-methylpiperazin-1-yl)-2-(3-nitrophenyl)quinazoline |
InChI |
InChI=1S/C19H19N5O2/c1-22-9-11-23(12-10-22)19-16-7-2-3-8-17(16)20-18(21-19)14-5-4-6-15(13-14)24(25)26/h2-8,13H,9-12H2,1H3 |
InChIキー |
IEIJJYXPXGFJHX-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] |
溶解性 |
8.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(4-bromothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14161342.png)
![N'-[(E)-pyridin-4-ylmethylidene]octanehydrazide](/img/structure/B14161350.png)
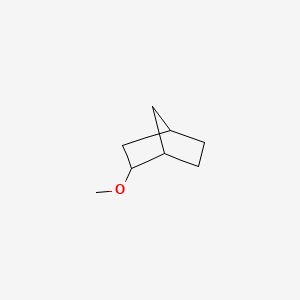
![9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)-](/img/structure/B14161362.png)
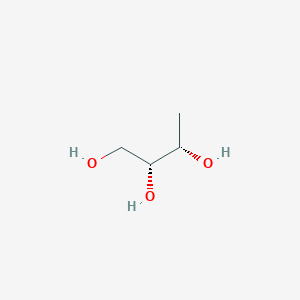
![N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B14161378.png)
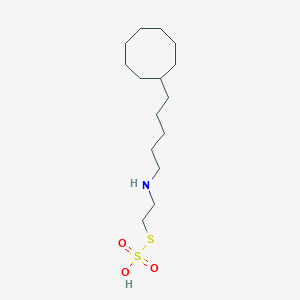
![2-(Chloromethyl)oxirane;1,3-diisocyanato-2-methylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14161386.png)
![N-(2-fluorophenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14161393.png)
![ethyl 4-{[(E)-(2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromen-6-yl)methylidene]amino}benzoate](/img/structure/B14161395.png)
![N-benzyl-2-[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]-2-cyanoacetamide](/img/structure/B14161406.png)
